Cyclopropyl(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopropyl(4-(2-fluorophenoxy)-[1,4’-bipiperidin]-1’-yl)methanone is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropyl(4-(2-fluorophenoxy)-[1,4’-bipiperidin]-1’-yl)methanone typically involves multiple steps, including the formation of the cyclopropyl group and the incorporation of the fluorophenoxy and bipiperidinyl moieties. One common method involves the coupling of commercially available starting materials through classical palladium-catalyzed reactions, such as the Suzuki–Miyaura coupling . This reaction uses potassium phosphate as a base and sodium chloride as a grinding auxiliary in a mixer mill .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of mechanochemical methods, which are eco-friendly and efficient, is particularly advantageous for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
Cyclopropyl(4-(2-fluorophenoxy)-[1,4’-bipiperidin]-1’-yl)methanone can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reducing agents can be used to remove oxygen or add hydrogen to the molecule.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Palladium catalysts are commonly used in substitution reactions, particularly in Suzuki–Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Cyclopropyl(4-(2-fluorophenoxy)-[1,4’-bipiperidin]-1’-yl)methanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Its use in the production of high-value chemicals and materials is also being explored.
Mechanism of Action
The mechanism by which Cyclopropyl(4-(2-fluorophenoxy)-[1,4’-bipiperidin]-1’-yl)methanone exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind selectively to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Cyclopropyl-4-(4-fluorophenyl)quinoline-3-acrylaldehyde: This compound shares the cyclopropyl and fluorophenyl groups but differs in its overall structure and applications.
4-(2-Fluorophenoxy)quinoline derivatives: These compounds are structurally similar and have been studied for their potential as c-Met kinase inhibitors.
Uniqueness
Cyclopropyl(4-(2-fluorophenoxy)-[1,4’-bipiperidin]-1’-yl)methanone is unique due to its bipiperidinyl structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
cyclopropyl-[4-[4-(2-fluorophenoxy)piperidin-1-yl]piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27FN2O2/c21-18-3-1-2-4-19(18)25-17-9-13-22(14-10-17)16-7-11-23(12-8-16)20(24)15-5-6-15/h1-4,15-17H,5-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FADFHEUBDCYFJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCC(CC2)N3CCC(CC3)OC4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.